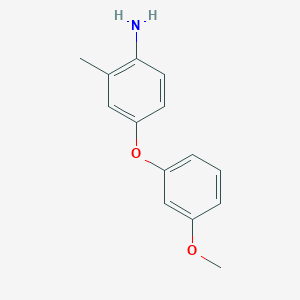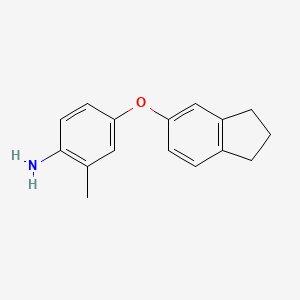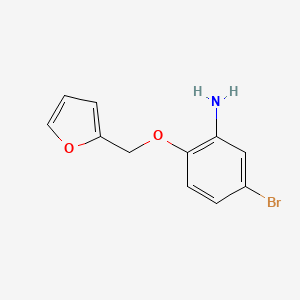
5-Bromo-2-(2-furylmethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of brominated aniline derivatives is a topic of interest due to their potential applications in various fields, including agrochemicals and pharmaceuticals. Paper describes a method for the preparation of 2-bromo-1,1,2,2-tetrafluoroethyl arenes using anilines and BrCF2CF2Br, which demonstrates the potential for introducing bromine and fluoroalkyl groups onto an aniline ring. Similarly, paper outlines an improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, achieving high yields and purity. These methods could potentially be adapted for the synthesis of 5-Bromo-2-(2-furylmethoxy)aniline by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated aniline derivatives can be complex, as indicated by paper , which solved the crystal and molecular structure of 5-anilinopentadienylidenanilinium bromide. The study found that steric hindrances and hydrogen bonding play significant roles in the molecular conformation. Although the structure of 5-Bromo-2-(2-furylmethoxy)aniline is not directly reported, similar principles of steric effects and intermolecular interactions would likely influence its molecular structure.
Chemical Reactions Analysis
The reactivity of brominated aniline derivatives is influenced by the presence of the bromine atom, which can participate in various chemical reactions. Paper discusses the selective monobromination of aniline derivatives, a reaction that is crucial for the synthesis of monobromoanilines. This suggests that the bromine in 5-Bromo-2-(2-furylmethoxy)aniline could also be reactive under certain conditions, potentially allowing for further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aniline derivatives are determined by their molecular structure and substituents. Paper describes the synthesis and crystal structure analysis of coordination polymers containing brominated aniline ligands, which highlights the importance of weak intermolecular interactions in determining the supramolecular architecture. These interactions could also affect the solubility, melting point, and other physical properties of 5-Bromo-2-(2-furylmethoxy)aniline.
Scientific Research Applications
Synthesis and Reactions in Organic Chemistry
5-Bromo-2-(2-furylmethoxy)aniline and its derivatives have been explored in various syntheses and reactions within organic chemistry. For instance, studies have delved into the synthesis of brominated anilines, demonstrating the preparation of such compounds through selective reduction and bromination processes (Churakov et al., 1994). Furthermore, research has shown the potential of 5-bromo-2-furylmethoxy derivatives in creating complex molecules, such as isoxazoles and pyrazoles, which are significant in the field of heterocyclic chemistry (Sasaki & Yoshioka, 1971).
Application in Analytical Chemistry
In the realm of analytical chemistry, derivatives of 5-Bromo-2-(2-furylmethoxy)aniline have been used in the development of novel methods for the detection and quantification of metals. For example, specific compounds have been designed for the spectrophotometric determination of trace metals like copper and iron, showcasing their utility in environmental and biological analyses (Sakai, Maeda, & Ura, 1999).
Role in Biochemical Studies
Moreover, derivatives of this compound have played a role in biochemical studies. For instance, 5-Bromo-2′-deoxyuridine, a related compound, has been extensively used to measure cell turnover in biological systems. It offers insights into cell proliferation and loss, which is crucial for understanding various biological processes and disease mechanisms (Bonhoeffer, Mohri, Ho, & Perelson, 2000).
Development in Material Science
In material science, derivatives of 5-Bromo-2-(2-furylmethoxy)aniline have been used to synthesize compounds with improved water resistance. This application is particularly relevant in the development of epoxy systems, where the incorporation of specific substituted halogens has led to significant enhancements in material properties (Johncock & Tudgey, 1983).
properties
IUPAC Name |
5-bromo-2-(furan-2-ylmethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h1-6H,7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYYUIZKPYAQOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-furylmethoxy)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

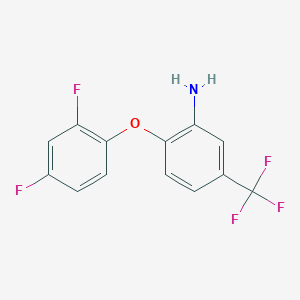


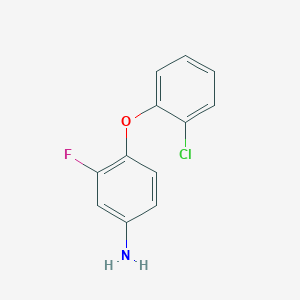

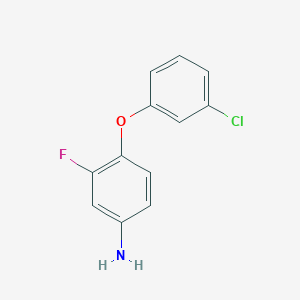

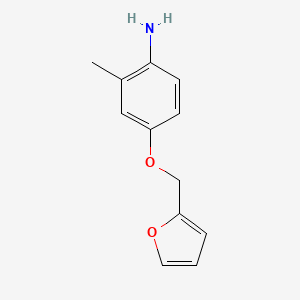
![2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B1328384.png)
![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)
